molecular formula C₂₅H₃₆O₄ B1144489 (7α)-7-Hydroxy-3-oxo-chola-1,4-dien-24-oic Acid Methyl Ester CAS No. 125626-78-0

(7α)-7-Hydroxy-3-oxo-chola-1,4-dien-24-oic Acid Methyl Ester

Cat. No.: B1144489
CAS No.: 125626-78-0
M. Wt: 400.55
InChI Key:
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Description

(7α)-7-Hydroxy-3-oxo-chola-1,4-dien-24-oic Acid Methyl Ester is a synthetic derivative of cholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats in the human body

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7α)-7-Hydroxy-3-oxo-chola-1,4-dien-24-oic Acid Methyl Ester typically involves multiple steps starting from cholic acid. The process includes selective oxidation, hydroxylation, and esterification reactions. The key steps are as follows:

    Oxidation: Cholic acid is oxidized to introduce a keto group at the 3-position.

    Hydroxylation: The 7α-hydroxy group is introduced using a hydroxylation reaction.

    Esterification: The carboxylic acid group at the 24-position is esterified to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of additional keto groups.

    Reduction: Reduction reactions can convert the keto groups back to hydroxyl groups.

    Substitution: The hydroxyl and keto groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products:

    Oxidation Products: Compounds with additional keto groups.

    Reduction Products: Compounds with hydroxyl groups replacing the keto groups.

    Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

(7α)-7-Hydroxy-3-oxo-chola-1,4-dien-24-oic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in modulating biological pathways related to bile acids.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It can modulate the activity of enzymes involved in bile acid metabolism and influence the signaling pathways related to lipid digestion and absorption. The exact mechanism of action may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Cholic Acid: The parent compound from which (7α)-7-Hydroxy-3-oxo-chola-1,4-dien-24-oic Acid Methyl Ester is derived.

    Chenodeoxycholic Acid: Another bile acid with similar structural features.

    Ursodeoxycholic Acid: A bile acid used therapeutically for certain liver conditions.

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and potential therapeutic efficacy compared to other bile acids.

Properties

CAS No.

125626-78-0

Molecular Formula

C₂₅H₃₆O₄

Molecular Weight

400.55

Origin of Product

United States

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